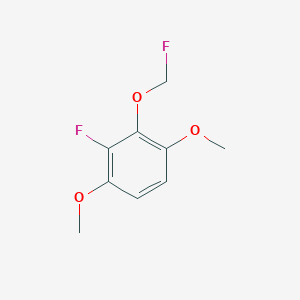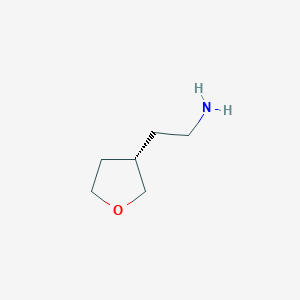
1-(4-Amino-2-hydroxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring, along with a propan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction and enhance selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
4-Hydroxyphenylacetone: Similar in structure but lacks the amino group.
Phenylacetone: Lacks both the amino and hydroxyl groups.
4-Aminoacetophenone: Contains an amino group but lacks the hydroxyl group and the propan-2-one moiety.
Uniqueness: 1-(4-Amino-2-hydroxyphenyl)propan-2-one is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, along with the propan-2-one moiety. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-(4-amino-2-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4,10H2,1H3 |
Clave InChI |
LOZDTTHOJSMPGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)
